
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a compound that features a thallium atom bonded to a phenyl-substituted cyclopentadienyl ring
Méthodes De Préparation
The synthesis of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with (1-Phenylcyclopenta-2,4-dien-1-yl) lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Analyse Des Réactions Chimiques
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of thallium(III) derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thallium(I) compounds.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Applications De Recherche Scientifique
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organothallium compounds, which are valuable in organic synthesis and catalysis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane involves the interaction of the thallium atom with various molecular targets. Thallium can form strong bonds with carbon and other elements, allowing it to participate in a wide range of chemical reactions. The cyclopentadienyl ring provides stability to the compound and facilitates its reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar compounds to (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane include:
(Cyclopenta-2,4-dien-1-yl)-lambda~1~-thallane: Lacks the phenyl group, resulting in different reactivity and applications.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-indane: Contains indium instead of thallium, leading to variations in chemical properties and uses.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-gallane: Features gallium, which has different electronic and structural characteristics compared to thallium.
Propriétés
Numéro CAS |
90510-42-2 |
|---|---|
Formule moléculaire |
C11H9Tl |
Poids moléculaire |
345.57 g/mol |
Nom IUPAC |
(1-phenylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C11H9.Tl/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-9H; |
Clé InChI |
FDOZSYOQHAJONG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C=CC=C2)[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


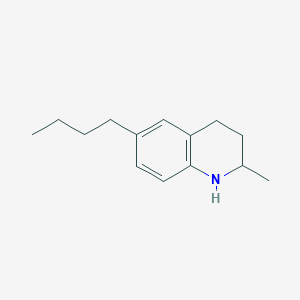
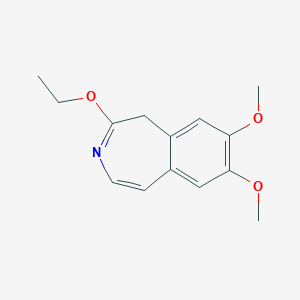
![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
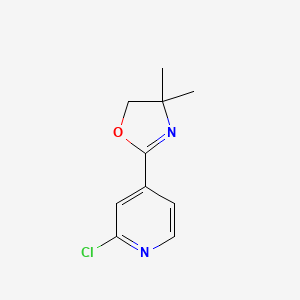
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
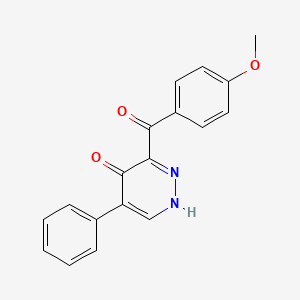
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
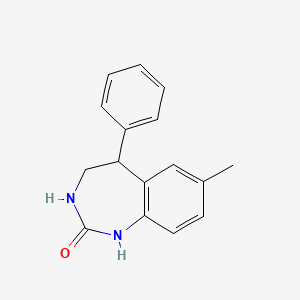
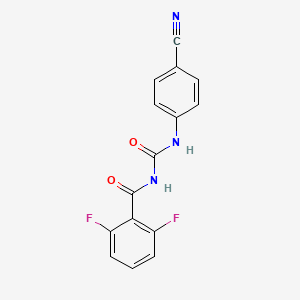



![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

